2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound featuring a benzodioxin ring fused with an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Attachment of the Isoindole Moiety: The benzodioxin intermediate is then reacted with phthalic anhydride in the presence of a suitable catalyst, such as sulfuric acid, to form the isoindole structure.
Final Coupling: The final step involves the coupling of the benzodioxin-isoindole intermediate with an appropriate oxoethylating agent under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for further study in biochemical assays and drug development.
Medicine
In medicinal chemistry, the compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, making it a subject of interest for pharmaceutical research.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymer science and materials engineering.
Mechanism of Action
The mechanism by which 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin ring and exhibit similar chemical reactivity.
Isoindole derivatives: Compounds with the isoindole structure also show comparable biological activities and synthetic applications.
Uniqueness
What sets 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione apart is its combined structural features, which confer unique reactivity and biological activity. The presence of both the benzodioxin and isoindole moieties allows for a broader range of chemical transformations and potential therapeutic applications compared to its individual components.
This detailed overview highlights the significance of this compound in various fields of research and industry. Its unique structure and versatile reactivity make it a valuable compound for further study and application.
Properties
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-14(11-5-6-15-16(9-11)24-8-7-23-15)10-19-17(21)12-3-1-2-4-13(12)18(19)22/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCAMGJFCOZWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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